Methylribose -

Methylribose

Catalog Number: EVT-1437658
CAS Number:
Molecular Formula: C6H12O5
Molecular Weight: 164.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
1-Deoxy-D-allulose is a strong growth inhibitor as an antimetabolite.
Source and Classification

Methylribose is classified under ribose derivatives and is specifically recognized as a methylated form of ribose. It can be derived from natural sources, particularly in biological systems where it is synthesized as part of RNA maturation processes. The primary source of methylribose in biological systems includes ribosomal RNA, where it contributes to the structural integrity of ribosomes. Additionally, synthetic methods have been developed for producing methylribose for research and therapeutic applications.

Synthesis Analysis

Methods

Methylribose can be synthesized through several methods, primarily focusing on enzymatic and chemical approaches:

  • Enzymatic Synthesis: Methyltransferases catalyze the transfer of a methyl group from S-adenosylmethionine to the 2′-hydroxyl group of ribose. This process is highly specific and occurs during RNA processing.
  • Chemical Synthesis: Chemical methods involve protecting groups to selectively modify the hydroxyl groups on ribose before deprotection to yield 2′-O-methylribose. Techniques such as solid-phase synthesis or solution-phase synthesis can be employed.

Technical Details

The enzymatic synthesis typically involves:

  1. Substrate Preparation: Ribose or ribonucleosides are prepared as substrates.
  2. Methylation Reaction: The reaction is carried out with a specific methyltransferase enzyme in the presence of S-adenosylmethionine.
  3. Purification: The product is purified using chromatographic techniques to isolate methylribose from unreacted substrates and byproducts.
Molecular Structure Analysis

Structure

Methylribose retains the basic structure of ribose but includes a methyl group at the 2′ position. Its molecular formula is C5H10O5C_5H_{10}O_5, with a molecular weight of approximately 150.13 g/mol.

Data

  • Chemical Structure: The presence of the methyl group alters hydrogen bonding and steric interactions within RNA, influencing its three-dimensional conformation.
  • Spectroscopic Data: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly used to analyze the structure of methylribose, confirming its identity through characteristic peaks.
Chemical Reactions Analysis

Reactions

Methylribose participates in various biochemical reactions, particularly in RNA biochemistry:

  • Nucleotide Formation: Methylribose can be incorporated into nucleotides during RNA synthesis.
  • Modification Reactions: It can undergo further modifications by other enzymes, such as additional methylation or phosphorylation.

Technical Details

The detection of methylated nucleotides often employs advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), which allows for high sensitivity in identifying specific modifications in complex RNA samples .

Mechanism of Action

Process

The mechanism by which methylribose exerts its effects involves:

  1. Stabilization of RNA Structure: The addition of a methyl group enhances the stability of RNA by reducing susceptibility to hydrolysis.
  2. Regulation of Protein-RNA Interactions: Methylation can affect how proteins bind to RNA, influencing processes such as splicing and translation.

Data

Studies have shown that 2′-O-methylation plays a significant role in regulating mRNA stability and translation efficiency . For instance, modifications at specific sites can impact how ribosomes interact with mRNA during protein synthesis.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Methylribose is typically a white crystalline solid.
  • Solubility: It is soluble in water due to its polar hydroxyl groups.

Chemical Properties

  • Stability: Methylribose is stable under physiological conditions but may undergo hydrolysis under extreme pH or temperature conditions.
  • Reactivity: The presence of hydroxyl and methyl groups allows for various chemical reactions typical for carbohydrates.
Applications

Scientific Uses

Methylribose has several important applications in scientific research:

  • RNA Modification Studies: It serves as a model compound for studying ribose modifications in nucleic acids.
  • Therapeutic Development: Methylated oligonucleotides are explored for their potential use in gene therapy due to their enhanced stability and resistance to degradation.
  • Biotechnology: In synthetic biology, modified RNAs containing methylribose are utilized to improve the efficiency of gene expression systems.
Biosynthesis and Enzymatic Pathways of 2'-O-Methylribose Modifications

Ribose Methyltransferases: Structural and Mechanistic Insights

2'-O-methylribose formation is catalyzed by methyltransferases (MTases), which share a conserved structural framework despite diverse biological roles. These enzymes are classified into five structural classes (I–V) based on topology and cofactor-binding mechanisms:

  • Class I MTases (e.g., Fibrillarin's catalytic subunit) feature a Rossmann fold with a seven-stranded β-sheet flanked by α-helices. A glycine-rich motif (GxGxG) anchors S-adenosylmethionine (SAM), while acidic residues (e.g., Glu/Asp) position the ribose 2'-OH for nucleophilic attack [2] [4].
  • Class III MTases (e.g., bacterial RsmI) utilize two αβα-domains to create a deep catalytic cleft, with SAM binding independent of the GxGxG motif [2].
  • Catalytic mechanisms involve a conserved SN2 displacement reaction: Deprotonation of the 2'-OH group facilitates methyl transfer from SAM, yielding 2'-O-methylribose and S-adenosylhomocysteine (SAH). Kinetic studies reveal rate-limiting steps in cofactor exchange due to SAH product inhibition [2] [6].

Table 1: Structural and Functional Features of Methyltransferase Classes

ClassCore TopologySAM-Binding MotifCatalytic ResiduesExample Enzyme
I7-stranded β-sheet (Rossmann)GxGxGGlu/Asp at β2-sheet terminusFibrillarin (euk.)
IIAntiparallel β-sheetRxxxGYPolar residues in shallow grooveRsmI (bact.)
IIITwo αβα-domainsVariant GxGxGHis/Lys in deep cleftTrm7 (euk.)
IVHalf Rossmann + "Knot" C-terminusShallow groove bindingMetal-coordinating residues
Vβ-strands + knot-like C-terminusProximal to C-terminusHydrophobic pocket residues

snoRNA-Guided Methylation Complexes in Eukaryotic Systems

Eukaryotes employ small nucleolar RNAs (snoRNAs) to direct site-specific 2'-O-methylation via ribonucleoprotein complexes (snoRNPs). Key components include:

  • Guide snoRNAs: Box C/D snoRNAs (e.g., SNORD78) contain antisense sequences that base-pair (10–21 nt) with target rRNA, positioning the methylation site precisely opposite the D/D' box [5] [7].
  • Core proteins: Fibrillarin (MTase), Nop56/Nop58 (scaffolds), and 15.5K/Snu13 (snoRNA binding). Fibrillarin docks onto the Nop56/58 dimer, forming a symmetric complex that engages both C/D and C'/D' motifs [9].
  • Spatial-functional coupling: Mutational studies show that disrupting the C'/D' motif (e.g., in human U24 snoRNA) reduces methylation efficiency at the C/D site by 60%, confirming interdependence of the dual RNP modules [9].

Table 2: Components of Eukaryotic Box C/D snoRNP Complexes

ComponentFunctionBinding PartnerConservation
Box C/D snoRNATarget recognition via antisense elements15.5K/Snu13 (C/D box)Eukaryotes/Archaea
Fibrillarin (Nop1)Catalytic methyltransferaseNop56-Nop58 dimerUniversal
Nop58Scaffold for C/D RNP assemblyFibrillarin, snoRNAEukaryotes only
Nop56Scaffold for C'/D' RNP assemblyFibrillarin, snoRNAEukaryotes only
15.5K/Snu13Kink-turn (K-turn) RNA motif recognitionBox C/D terminal motifEukaryotes/Archaea (L7Ae)

SAM-Dependent Methylation: Cofactor Dynamics and Catalytic Specificity

S-adenosylmethionine (SAM) serves as the universal methyl donor, with MTases exhibiting exquisite kinetic and structural adaptations:

  • Cofactor binding: SAM anchors into a hydrophobic pocket via methionine and adenine interactions. The sulfonium ion polarization lowers the methyl group's energy barrier for transfer [2] [6].
  • Product inhibition: SAH binds MTases 10–100× tighter than SAM, necessitating efficient clearance by SAH hydrolase. In vitro reconstitution shows 70% activity loss without SAH removal [6] [8].
  • Catalytic specificity: RNA-binding domains (e.g., PUA in Trm7) exclude non-target nucleotides. Fibrillarin mutations (e.g., Glu122Ala) reduce methylation efficiency by >90% due to impaired ribose coordination [4] [9].
  • Regeneration systems: Engineered in vitro systems couple MTases with SAM recyclers (e.g., methionine adenosyltransferase), achieving 98% cofactor turnover for preparative-scale methylation [8].

Table 3: Kinetic Parameters of SAM-Dependent Ribose MTases

EnzymeKm (SAM) (μM)kcat (min⁻¹)Specificity Constant (kcat/Km)Inhibitor (Ki SAH)
Fibrillarin (Human)0.81215.0 μM⁻¹min⁻¹0.05 μM
RsmI (E. coli)2.52811.2 μM⁻¹min⁻¹0.12 μM
Trm7 (S. cerevisiae)5.191.8 μM⁻¹min⁻¹0.31 μM

Evolutionary Divergence of Methylation Machinery Across Domains

The machinery for 2'-O-methylation exhibits both conservation and divergence:

  • Bacteria: Rely on stand-alone MTases (e.g., RsmI/RrmJ) recognizing structural motifs in mature rRNA. E. coli RrmJ's TIM-barrel domain confers specificity for helix 69 of 23S rRNA [1] [3].
  • Archaea/Eukarya: Utilize snoRNA-guided systems descended from a common ancestor. Archaeal sRNPs (e.g., Pyrococcus) exhibit symmetric L7Ae-Nop5-Fibrillarin dimers, whereas eukaryotes diversified into asymmetric Nop56/Nop58 heterodimers [3] [9].
  • Functional conservation: The spacing between C/D and C'/D' motifs is fixed at 12 nt in archaea but variable in eukaryotes (e.g., 31–41 nt in humans), suggesting relaxed constraints in higher organisms [9].
  • Developmental regulation: In mice, rRNA methylation at LSU-G4593 is guided by SNORD78, which is alternatively spliced from the Gas5 host gene. Methylation levels drop from 95% (embryonic) to 40% (adult), implying stage-specific ribosome specialization [10].

Table 4: Evolutionary Conservation of 2'-O-Methylation Systems

FeatureBacteriaArchaeaEukaryotes
Core MTaseStand-alone (RsmI)Fibrillarin homologFibrillarin
Guide SystemNonesRNA (box C/D)snoRNA (box C/D)
RNA-Binding ProteinN/AL7Ae15.5K/Snu13
Scaffold ProteinsN/AHomodimeric Nop5Heterodimeric Nop56/Nop58
Inter-RNP SpacingN/AFixed (12 nt)Variable (10–50 nt)
Developmental ControlConstitutiveMinimal dataHigh (e.g., SNORD78 splicing)

Properties

Product Name

Methylribose

IUPAC Name

(3R,4R,5R)-3,4,5,6-Tetrahydroxyhexan-2-one

Molecular Formula

C6H12O5

Molecular Weight

164.16 g/mol

InChI

InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h4-7,9-11H,2H2,1H3/t4-,5+,6-/m1/s1

InChI Key

IXDZFGATLNCIOI-NGJCXOISSA-N

SMILES

CC([C@H](O)[C@H](O)[C@H](O)CO)=O

Solubility

Soluble in DMSO

Synonyms

1-Deoxy-D-allulose

Canonical SMILES

CC(=O)C(C(C(CO)O)O)O

Isomeric SMILES

CC(=O)[C@@H]([C@@H]([C@@H](CO)O)O)O

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